4-(Allyloxy)benzohydrazide
Overview
Description
4-(Allyloxy)benzohydrazide is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . It is a benzohydrazide derivative, characterized by the presence of an allyloxy group attached to the benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)benzohydrazide typically involves the reaction of ethyl-4-hydroxybenzoate with allyl bromide in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in acetone and refluxed for about 20 hours . The resulting product is then subjected to further reactions to obtain the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace the allyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydroxide ions in aqueous solution or amines in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(Allyloxy)benzohydrazide has several applications in scientific research:
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)benzohydrazide involves its interaction with specific molecular targets, leading to various biological effects. The compound can form hydrazone derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . These effects are mediated through the inhibition of specific enzymes or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Prop-2-en-1-yloxy)benzohydrazide
- 4-(Allyloxy)-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide
Uniqueness
4-(Allyloxy)benzohydrazide is unique due to its specific allyloxy functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Properties
IUPAC Name |
4-prop-2-enoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWQNCITKNGNRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406518 | |
Record name | 4-(ALLYLOXY)BENZOHYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90480-14-1 | |
Record name | 4-(ALLYLOXY)BENZOHYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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